molecular formula C8H9BF2O4 B14145854 (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid CAS No. 309977-95-5

(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid

Cat. No.: B14145854
CAS No.: 309977-95-5
M. Wt: 217.96 g/mol
InChI Key: YBXHEICFOKYYMU-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and two methoxy groups on a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-difluoro-2,6-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 2,6-Dimethoxyphenylboronic acid
  • 3,4-Dimethoxyphenylboronic acid

Comparison: (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 3,4-difluorophenylboronic acid, the additional methoxy groups can enhance solubility and stability. In contrast, 2,6-dimethoxyphenylboronic acid lacks the fluorine atoms, which can affect its electronic properties and reactivity .

Properties

CAS No.

309977-95-5

Molecular Formula

C8H9BF2O4

Molecular Weight

217.96 g/mol

IUPAC Name

(3,4-difluoro-2,6-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H9BF2O4/c1-14-5-3-4(10)7(11)8(15-2)6(5)9(12)13/h3,12-13H,1-2H3

InChI Key

YBXHEICFOKYYMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1OC)F)F)OC)(O)O

Origin of Product

United States

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